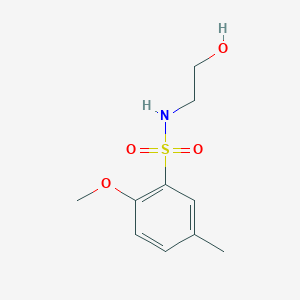
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide, also known as HEMMBS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. HEMMBS is a derivative of 2-methoxy-5-methylbenzenesulfonamide and has been synthesized using various methods.
Wirkmechanismus
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of COX-2 and LOX enzymes. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a role in inflammation and pain. LOX is an enzyme that is responsible for the production of leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce the levels of prostaglandins and leukotrienes in animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is soluble in water and organic solvents, making it easy to prepare solutions for experiments. It has also been extensively studied for its pharmacological effects, making it a well-established compound for research. However, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can cause allergic reactions in some individuals. It also has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Zukünftige Richtungen
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has several potential future directions for research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and autoimmune diseases. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Future research could focus on the development of more potent and selective N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide derivatives for these applications. Additionally, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Synthesemethoden
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with ethanolamine in the presence of a base such as triethylamine. The reaction yields N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline powder. Other methods involve the use of different amines and sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Produktname |
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H15NO4S |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-8-3-4-9(15-2)10(7-8)16(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI-Schlüssel |
UCEXGMWQJQIJPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)







![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)

